Sterone-ring
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H28 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2 |
InChI Key |
UACIBCPNAKBWHX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC4 |
Canonical SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC4 |
Origin of Product |
United States |
Biosynthesis and Biogenesis of the Steroid Ring System
Evolutionary Divergence of Sterol Biosynthesis Pathways Across Biological Kingdoms
Sterol biosynthesis pathways exhibit remarkable evolutionary divergence, reflecting the adaptation of organisms to diverse environments and metabolic needs. While the core pathway from acetyl-CoA to squalene (B77637) is highly conserved, significant differences emerge in the cyclization of squalene epoxide and subsequent modifications.
Eukaryotic Dominance: Steroids are primarily synthesized by eukaryotes, with cholesterol being the principal sterol in animals. Plants synthesize a variety of phytosterols (B1254722), such as sitosterol (B1666911) and stigmasterol, while fungi typically produce ergosterol (B1671047) oup.com.
Plant vs. Animal Pathways: A key divergence lies in the cyclization of squalene epoxide. In animals and fungi, squalene epoxide is cyclized by lanosterol (B1674476) synthase (LAS) to form lanosterol, the precursor to cholesterol. In contrast, plants and some protists utilize cycloartenol (B190886) synthase (CAS) to produce cycloartenol, which then undergoes a series of modifications to yield phytosterols oup.comacs.org.
Bacterial and Archaeal Sterol Synthesis: While historically considered absent in bacteria and archaea, research has revealed that some bacteria do produce sterols, suggesting that the ultimate origin of sterol biosynthesis may lie within bacterial lineages wikipedia.org. However, the pathways in these organisms can differ significantly from eukaryotic routes, and many archaea lack sterol synthesis altogether, instead utilizing ether lipids.
Phylogenetic Markers: The distinct enzymes responsible for lanosterol versus cycloartenol formation serve as significant phylogenetic markers, highlighting major evolutionary splits in eukaryotic lineages oup.comacs.org.
Mevalonate (B85504) Pathway and Isoprenoid Precursor Elaboration to Squalene
The initial stages of steroid biosynthesis rely on the mevalonate (MVA) pathway, a fundamental metabolic route that generates the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The MVA pathway commences with acetyl-CoA, which is converted through a series of enzymatic steps into mevalonate. This is followed by phosphorylation and decarboxylation reactions to yield IPP.
Key Steps and Enzymes:
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by acetoacetyl-CoA thiolase (AACT).
Acetoacetyl-CoA to HMG-CoA: Catalyzed by 3-hydroxy-3-methylglutaryl CoA synthase (HMGS).
HMG-CoA to Mevalonate: The rate-limiting step, catalyzed by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR).
Mevalonate to Phosphomevalonate: Phosphomevalonate kinase (MK).
Phosphomevalonate to Diphosphomevalonate: Phosphomevalonate kinase (PMK).
Diphosphomevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate diphosphate (B83284) decarboxylase (MVD).
IPP Isomerization: IPP isomerase converts IPP to DMAPP.
Subsequently, IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (C10), then farnesyl pyrophosphate (C15), and finally, two molecules of farnesyl pyrophosphate condense head-to-tail to form the C30 acyclic triterpene, squalene. This condensation is catalyzed by squalene synthase (SQS) oup.comacs.org.
Table 2.2: Mevalonate Pathway to Squalene
| Step | Substrate(s) | Product(s) | Key Enzyme(s) | Notes |
| 1 | Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Initial condensation. |
| 2 | Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl CoA (HMG-CoA) | HMG-CoA synthase (HMGS) | |
| 3 | HMG-CoA | Mevalonate (MVA) | HMG-CoA reductase (HMGR) | Rate-limiting step. |
| 4 | Mevalonate | Phosphomevalonate | Phosphomevalonate kinase (MK) | Requires ATP. |
| 5 | Phosphomevalonate | Diphosphomevalonate | Phosphomevalonate kinase (PMK) | Requires ATP. |
| 6 | Diphosphomevalonate | Isopentenyl Pyrophosphate (IPP) | Mevalonate diphosphate decarboxylase (MVD) | Requires ATP. |
| 7 | IPP | Dimethylallyl Pyrophosphate (DMAPP) | IPP Isomerase | Isomerization reaction. |
| 8 | DMAPP + IPP | Geranyl Pyrophosphate (GPP) | GPP Synthase | C10 isoprenoid. |
| 9 | GPP + IPP | Farnesyl Pyrophosphate (FPP) | FPP Synthase | C15 isoprenoid. |
| 10 | FPP + FPP | Squalene | Squalene Synthase (SQS) | C30 acyclic triterpene, formed by tail-to-tail condensation. |
Oxidosqualene Cyclases (OSCs) and Protosterol Ring Formation
The critical step that commits the pathway to sterol biosynthesis is the cyclization of squalene. This process begins with the epoxidation of squalene to form squalene-2,3-oxide (oxidosqualene) by squalene epoxidase (SQE), an NADPH-dependent mono-oxygenase. Oxidosqualene then undergoes a cascade of cyclization reactions, catalyzed by oxidosqualene cyclases (OSCs), to form a tetracyclic intermediate known as a protosterol oup.comacs.org.
The mechanism involves a series of cationic rearrangements and cyclizations, driven by protonation of the epoxide oxygen. This leads to the formation of a polycyclic cation that folds into a specific conformation, ultimately yielding a tetracyclic structure. The specific OSC enzyme dictates the initial protosterol product.
Lanosterol and Cycloartenol Pathways: Mechanistic Distinctions and Stereochemical Outcomes
Two major, evolutionarily distinct pathways emerge from the cyclization of oxidosqualene, leading to either lanosterol or cycloartenol as the primary protosterol:
Lanosterol Pathway: Predominant in animals and fungi, this pathway is catalyzed by lanosterol synthase (LAS). The cyclization proceeds through a series of chair-boat-chair-boat ring conformations, ultimately forming lanosterol. This pathway involves the removal of a proton from the C19 methyl group and the migration of a hydrogen atom, resulting in a specific stereochemical outcome. Lanosterol is characterized by methyl groups at C4 (two) and C14 (one), and a double bond at C8-C9 oup.comacs.org.
Cycloartenol Pathway: Found in plants and some protists, this pathway is catalyzed by cycloartenol synthase (CAS). The cyclization mechanism is similar but results in the formation of a cyclopropane (B1198618) ring between C9 and C10, with the C19 methyl group forming this ring. This leads to cycloartenol, which has a cyclopropane ring instead of the C8-C9 double bond found in lanosterol. Cycloartenol also possesses methyl groups at C4 (two) and C14 (one) oup.comacs.org.
Table 2.3.1: Lanosterol vs. Cycloartenol Pathways
| Feature | Lanosterol Pathway | Cycloartenol Pathway |
| Catalytic Enzyme | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) |
| Primary Protosterol | Lanosterol | Cycloartenol |
| Key Structural Feature | C8-C9 double bond | Cyclopropane ring between C9 and C10 |
| Methyl Groups | C4 (x2), C14 (x1) | C4 (x2), C14 (x1) |
| Organisms | Animals, Fungi | Plants, some Protists |
| Evolutionary Significance | Divergence point from cycloartenol pathway | Divergence point from lanosterol pathway |
Post-Cyclization Enzymatic Modifications of the Steroid Core
Following the formation of the protosterol (lanosterol or cycloartenol), a series of complex enzymatic modifications are required to convert these intermediates into the mature sterols characteristic of each organism. These modifications involve the removal of methyl groups, alterations of double bond positions, and side-chain elaborations.
Demethylation Processes at C-14 and C-4 Positions
The removal of the methyl groups present on the protosterol core is a crucial step in generating the functional sterol nucleus. The primary targets for demethylation are the C-14 methyl group and the two C-4 methyl groups.
C-14 Demethylation: This process is initiated by a cytochrome P450 enzyme, lanosterol-14α-demethylase (CYP51), which is conserved across eukaryotes acs.orgresearchgate.net. CYP51 catalyzes the oxidation of the C-14 methyl group, leading to its eventual removal. This step is essential for cholesterol and phytosterol biosynthesis.
C-4 Demethylation: The removal of the two methyl groups at the C-4 position is a more complex process, typically involving a multi-enzyme complex. In mammals and fungi, this complex includes a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR), often tethered by proteins like ERG28 oup.comresearchgate.netmdpi.com. SMO oxidizes the C4α-methyl group, followed by decarboxylation and further reduction steps to yield the 4-desmethyl sterol. Plants also possess C4-demethylation machinery, though specific enzymes and their organization can vary oup.com.
Table 2.4.1: Steroid Demethylation Steps
| Methyl Group Position | Primary Enzymes Involved | Key Reaction Steps |
| C-14 | Lanosterol-14α-demethylase (CYP51) | Oxidation of the C-14 methyl group, followed by oxidative removal. Conserved across eukaryotes. |
| C-4 | Sterol-4α-methyl oxidase (SMO), 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), Sterone ketoreductase (SKR) (often complexed with ERG28 in fungi/mammals) | Sequential oxidation, decarboxylation, and reduction of the C-4 methyl groups. Plants have variations in SMO enzymes (e.g., SMO1, SMO2). |
Regioselective Desaturation, Reduction, and Isomerization of Ring Double Bonds
After demethylation, the steroid nucleus undergoes further modifications, including the repositioning or saturation of double bonds within the rings and the side chain.
Double Bond Isomerization: The initial protosterol often contains a Δ⁸ double bond. This double bond is isomerized to a Δ⁷ position, and subsequently to a Δ⁵ position, which is characteristic of cholesterol and many other functional sterols. Enzymes like sterol C8–C7 isomerase and others are involved in these rearrangements acs.orgnih.gov.
Desaturation: Specific desaturase enzymes introduce double bonds at particular positions, such as the Δ²⁴(²⁸) or Δ²⁵(²⁷) positions, which are critical for side-chain modifications in non-animal sterols acs.org.
Reduction: Double bonds, particularly in the side chain, are often reduced. For instance, the Δ²⁴(²⁵)-double bond in zymosterol (B116435) is reduced prior to Δ⁵-desaturation in the pathway to cholesterol acs.orgnih.gov. Reduction of other ring double bonds also occurs to achieve the saturated tetracyclic structure of gonane (B1236691).
These post-cyclization modifications are crucial for generating the diverse array of sterols found in nature, each with specific biological functions.
Compound List:
Acetyl-CoA
Acetoacetyl-CoA
3-Hydroxy-3-methylglutaryl CoA (HMG-CoA)
Mevalonate (MVA)
Phosphomevalonate
Diphosphomevalonate
Isopentenyl Pyrophosphate (IPP)
Dimethylallyl Pyrophosphate (DMAPP)
Geranyl Pyrophosphate (GPP)
Farnesyl Pyrophosphate (FPP)
Squalene
Squalene-2,3-oxide (Oxidosqualene)
Protosterol
Lanosterol
Cycloartenol
Cholesterol
Ergosterol
Phytosterols (e.g., Sitosterol, Stigmasterol)
Zymosterol
Gonane (Steroid Nucleus, Sterone-ring)
4,4-Dimethylsterols
4-Methylsterols
4-Desmethylsterols
Chemical Synthesis Methodologies for the Steroid Ring System
Total Synthesis Strategies for Complex Steroid Architectures
Total synthesis provides a powerful means to create the steroid nucleus from non-steroidal starting materials. researchgate.net This approach allows for the creation of both naturally occurring steroids and novel analogs with modified structures.
A common strategy in steroid total synthesis involves the stepwise construction of the four rings (A, B, C, and D). libretexts.org These sequential approaches are often categorized by the order in which the rings are formed.
A→AB→ABC→ABCD: This approach begins with the formation of the A ring, followed by the sequential annulation of the B, C, and D rings. An example is Bechmann's synthesis in 1940, which started with a naphthalene (B1677914) derivative as the AB ring system. libretexts.org
C→CD→BCD→ABCD: In this strategy, the synthesis commences with the C ring, followed by the addition of the D, B, and then A rings. Woodward's renowned synthesis of cholesterol can be described by this approach, where the D ring was initially a six-membered ring that was later contracted. libretexts.org
Another notable strategy is the AB→ABD→ABCD approach, famously developed by Torgov for the synthesis of estrone. libretexts.org This method involves the construction of the D ring onto a pre-existing AB ring system, followed by the final cyclization to form the C ring. libretexts.org A more recent approach has also demonstrated a D→BCD strategy for the enantioselective total synthesis of estrone. nih.gov
The construction of the steroid skeleton relies on a variety of powerful chemical reactions. Two particularly important classes of reactions are Diels-Alder cycloadditions and biogenetic-type cyclizations.
Diels-Alder Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly effective method for forming six-membered rings. researchgate.netwikipedia.orglibretexts.org This reaction has been extensively used in steroid synthesis to construct the A, B, or C rings. thieme-connect.com The power of this reaction lies in its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step with a high degree of stereochemical control. wikipedia.org
Biogenetic-Type Cyclizations: These reactions mimic the natural biosynthetic pathways of steroids. A key example is the polyene cyclization, where a linear polyene precursor is induced to cyclize, forming the multiple rings of the steroid nucleus in a single, concerted process. libretexts.orgacs.org This approach is inspired by the enzymatic cyclization of squalene (B77637) oxide to form lanosterol (B1674476) in living organisms. libretexts.org Non-enzymatic versions of these cyclizations have been developed, often initiated by an acid catalyst, to produce the steroid core. nih.govacs.org
The steroid nucleus contains multiple stereocenters, and controlling the stereochemistry at these centers is a critical aspect of any successful synthesis. Diastereoselective and enantioselective methods are employed to ensure the formation of the desired stereoisomer.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In steroid synthesis, this is often achieved by using chiral auxiliaries, substrate-controlled reactions where existing stereocenters direct the stereochemical outcome of subsequent reactions, or by employing stereoselective reagents. nih.gov
Enantioselectivity is the preferential formation of one enantiomer over another. This is crucial for producing biologically active steroids, as different enantiomers can have vastly different physiological effects. Enantioselective synthesis can be achieved through the use of chiral catalysts, chiral starting materials, or by resolving a racemic mixture. nih.gov Recent advances have utilized transition metal-catalyzed annulations to achieve high levels of both diastereo- and enantioselectivity in the formation of complex ring systems. researchgate.net
Semi-Synthetic Routes for Derivatization of Natural Steroid Scaffolds
Semi-synthesis, which starts with a readily available natural steroid and modifies it through chemical reactions, is a cornerstone of the pharmaceutical industry for producing steroid-based drugs. researchgate.netrsc.orgnih.gov This approach is often more efficient and cost-effective than total synthesis for producing large quantities of specific steroids. researchgate.net
The process typically involves functional group manipulations, such as oxidations, reductions, and substitutions, to alter the structure of the starting steroid. researchgate.net For instance, complex steroids can be accessed through the strategic functionalization of C-H bonds on the steroid skeleton. rsc.org This allows for the introduction of new functional groups and the modification of the biological activity of the parent compound.
Chemo-Enzymatic Syntheses and Advanced Biocatalytic Transformations in Steroid Production
Chemo-enzymatic synthesis combines the advantages of both chemical synthesis and biocatalysis to create efficient and selective routes to steroids. nih.govresearchgate.net Enzymes, with their high specificity, can be used to perform reactions that are difficult to achieve with traditional chemical methods. rsc.org
Structural Modifications and Derivatization of the Steroid Nucleus
Strategic Functionalization and Ring System Alterations
The ability to selectively modify specific positions on the steroid nucleus is a cornerstone of medicinal chemistry. Functionalization can influence receptor binding, metabolic stability, and pharmacokinetic profiles. Furthermore, alterations to the ring system itself, such as cleavage or rearrangement, can lead to novel structural classes with unique biological activities.
A-Ring Transformations: Aromatization, Reduction, and Substituent Introduction
The A-ring of the steroid nucleus is a frequent target for modification due to its significant impact on biological activity, particularly in the context of steroid hormones.
Aromatization: The conversion of the A-ring into a phenolic ring is a key biological process, catalyzed by the enzyme aromatase, which transforms androgens into estrogens. This process can also be achieved through chemical synthesis. For instance, the dehydrogenation of Δ⁹,¹¹-estrone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common method to introduce unsaturation, which can be a step towards aromatization. google.com Aromatization is crucial for the activity of estrogens, and the phenolic A-ring is considered a key requirement for the neuroprotective effects of certain steroids. nih.gov
Substituent Introduction: The introduction of various substituents onto the A-ring can modulate biological activity. For example, the presence of an oxygen function at C-3 is a common feature in many biologically active steroids. The stereochemistry of substituents, whether axial or equatorial, is critical. For instance, in cholesterol, the C-3 hydroxyl group occupies the more stable equatorial position. wikipedia.org The introduction of substituents can be achieved through various organic reactions, with the choice of reagent and reaction conditions dictating the regio- and stereoselectivity of the outcome.
| Transformation | Description | Key Reagents/Enzymes | Significance |
|---|---|---|---|
| Aromatization | Conversion of the saturated A-ring to a phenolic ring. | Aromatase, DDQ | Essential for estrogenic activity and neuroprotection. nih.gov |
| Reduction | Saturation of double bonds in the A-ring. | Birch reduction reagents, Alkali metal-silica gel | Alters molecular shape and biological activity. google.com |
| Substituent Introduction | Addition of functional groups to the A-ring. | Various, depending on the desired substituent. | Modulates receptor binding and pharmacokinetic properties. |
B-Ring Modifications: Cleavage and Skeletal Rearrangements
Cleavage: The cleavage of the B-ring is a key step in the biosynthesis of secosteroids, such as vitamin D3, where the C9-C10 bond is broken. researchgate.net This process can also be achieved chemically. For example, the B-ring of certain steroids can be cleaved oxidatively. google.com In some microbial degradation pathways, the B-ring is cleaved after the initial degradation of the A-ring. rsc.org The cleavage of the B-ring can also be part of a synthetic strategy to create A-ring containing Vitamin D analogs. google.com
Skeletal Rearrangements: Skeletal rearrangements involving the B-ring can lead to the formation of unique polycyclic systems. For instance, the biosynthesis of 5(10→19)abeo-steroids, which feature a bicyclo[4.4.1]undecane A/B ring system, involves a rearrangement where the C19 methyl group forms a bridge to C5. canterbury.ac.nz An example of such a compound is cyclocitrinol. canterbury.ac.nz Another example is the acid-catalyzed rearrangement of 4β-acetoxy-5β-hydroxycholestanes, which can lead to spiran derivatives through the migration of the C(1),C(10) bond to C(5). libretexts.org These rearrangements often proceed through carbocationic intermediates and can be influenced by the stereochemistry of substituents on the A and B rings. libretexts.org
C-Ring Oxidative Processes and Derivative Synthesis
The C-ring of the steroid nucleus is less frequently modified than the A or D rings, but functionalization at this position can have significant biological implications.
Oxidative Processes: The introduction of oxygen-containing functional groups into the C-ring is a key modification. Hydroxylation at C-11 is a particularly important transformation, as 11-hydroxy steroids are precursors to corticosteroids like cortisone. google.comnih.gov The synthesis of Δ⁹,¹¹ steroids, which have a double bond between C-9 and C-11, is often achieved through the deoxygenation of 9,11-epoxy steroids using reagents like hydriodic acid (HI). wikipedia.org Furthermore, remote functionalization techniques using catalysts like manganese-porphyrins can introduce hydroxyl groups at various positions, including C-7, C-9, C-11, and C-12. psu.eduacs.org The Schönecker oxidation allows for the selective functionalization of the C-12 position in the presence of a 17-keto group. psu.edu
Derivative Synthesis: The synthesis of C-ring derivatives extends beyond simple oxidation. For example, 11-aza steroids, where a nitrogen atom replaces the C-11 carbon, have been synthesized. researchgate.net This can be achieved through the cyclization of 9,12-seco steroidal intermediates in the presence of an amine. researchgate.net Additionally, the introduction of other heteroatoms, such as selenium and tellurium, at the C-11 position has been accomplished via intramolecular Diels-Alder cycloadditions. arkat-usa.org These modifications create novel heterocyclic steroid analogs with potentially unique biological properties.
D-Ring Derivatization and Seco-Steroid Formation
The five-membered D-ring is a common site for modifications that can lead to ring expansion, contraction, or cleavage, resulting in the formation of D-homosteroids or seco-steroids.
D-Ring Derivatization: The D-ring can be expanded to a six-membered ring to form D-homosteroids. d-nb.info A classic method for this is the Tiffeneau-Demjanov rearrangement of 17-aminomethyl-17-hydroxysteroids. d-nb.infowikipedia.org Conversely, ring contraction of the D-ring can be achieved, for example, through a Wolff rearrangement of a cyclic α-diazoketone, which has been used to convert cyclopentanone (B42830) groups into cyclobutane (B1203170) derivatives. nih.gov The D-ring is also a common site for the introduction of various functional groups and the construction of additional fused rings, such as in the synthesis of D-annulated pentacyclic steroids. d-nb.info
Seco-Steroid Formation: Seco-steroids are compounds in which one of the rings of the steroid nucleus has been cleaved. researchgate.net The formation of 9,11-secosteroids involves the cleavage of the C9-C11 bond in the C-ring, but is often discussed in the context of D-ring modifications due to the close proximity and synthetic strategies. researchgate.netnih.gov A key step in their synthesis can be the chemical oxidation of a 9,11-diol. researchgate.net The degradation of the steroid nucleus in some bacteria proceeds through the cleavage of the C- and D-rings. nih.gov The synthesis of certain vitamin D analogs with a modified D-ring can also involve the formation of a seco-B-ring. nih.gov
Incorporation of Heterocyclic Moieties within the Steroid Skeleton
The fusion or spiro-annulation of heterocyclic rings to the steroid nucleus is a powerful strategy for generating novel compounds with diverse biological activities. researchgate.net It is estimated that at least 85% of all bioactive compounds contain a heterocyclic moiety. researchgate.net
Spiro Heterocyclic Steroids: Synthetic Approaches and Structural Variations
Spiro heterocyclic steroids are characterized by a single atom that is common to both the steroid framework and a heterocyclic ring. thieme-connect.com This structural feature often imparts a rigid conformation, which can be beneficial for receptor binding.
A wide variety of synthetic methods have been developed to introduce spiro heterocyclic moieties at different positions of the steroid nucleus. researchgate.net These include intramolecular cyclizations, cycloaddition reactions, and multicomponent reactions. beilstein-journals.orgbeilstein-journals.org
Spiro-O-Heterocyclic Steroids: A range of oxygen-containing spiro heterocycles have been synthesized. For example, spirooxetanes have been prepared from hydrocortisone (B1673445). researchgate.net Spiro-β-lactones can be synthesized from steroidal propargylic alcohols. researchgate.net The intramolecular cyclization of allenes derived from 17-keto steroids is a common route to 17-spirodihydro-(2H)-furan-3-ones. Spiro-1,3-oxazolidin-2-ones can be obtained from the reaction of 1,2-aminoalcohols with triphosgene.
Spiro-N-Heterocyclic Steroids: Nitrogen-containing spiro heterocycles are also a significant class of modified steroids. Spiro-β-lactams can be synthesized through a one-pot procedure from enamides. researchgate.net The synthesis of spiropyrrolidines at the C-17 position has been achieved through the reaction of N-tosylhydrazones with electron-deficient alkenes. Spiro-1,3,4-oxadiazolines have been prepared by the acylation of semicarbazones. Furthermore, the synthesis of spiro-1,3-oxazolines has been reported, with some derivatives showing potential as progesterone (B1679170) receptor antagonists.
| Spiro Heterocycle Class | Example | Synthetic Precursor | Key Reaction |
|---|---|---|---|
| Spiro-O-Heterocyclic | Spirooxetane | Hydrocortisone | Multi-step synthesis |
| Spiro-β-lactone | Steroidal propargylic alcohol | Selective preparation method | |
| 17-Spirodihydro-(2H)-furan-3-one | 17-Keto steroid | Intramolecular cyclization of an allene | |
| Spiro-1,3-oxazolidin-2-one | 1,2-Aminoalcohol | Reaction with triphosgene | |
| Spiro-N-Heterocyclic | Spiro-β-lactam | Enamide | One-pot cyclization |
| Spiropyrrolidine | N-Tosylhydrazone | Reaction with electron-deficient alkene | |
| Spiro-1,3,4-oxadiazoline | Semicarbazone | Acylation |
Fused Heterocyclic Systems Integrated into the Steroid Ring
The incorporation of heterocyclic moieties into the steroid nucleus is a widely explored strategy to modulate the biological properties of these molecules. beilstein-journals.orgthemedicon.com Fusing heterocyclic rings to the steroidal framework can significantly alter their pharmacological and pharmacokinetic profiles. beilstein-journals.orgnih.gov These modifications can lead to the generation of novel compounds with a diverse array of biological activities. themedicon.com
The fusion of heterocyclic rings can occur at various positions of the steroid skeleton, most commonly on rings A, B, or D. beilstein-journals.org For instance, pyrimidine (B1678525) moieties have been fused to ring D, and pyrimidinones (B12756618) have been fused to ring A. beilstein-journals.org Research groups have been particularly active in synthesizing nitrogen-containing heterocycles like pyrimidines, pyrazolopyrimidines, and disubstituted pyridines fused to rings A and D of the steroid skeleton. beilstein-journals.org The synthesis of steroids with fused bicyclic pyrimidines, such as pyrazolopyrimidines, thiazolopyrimidines, and triazolopyrimidines, has been a focus of research due to their potential biological activities. researchgate.net
One approach to creating these fused systems involves multicomponent reactions (MCRs). The Biginelli reaction, a type of MCR, has been used to prepare steroidal derivatives with a pyrimidine moiety fused to ring D. beilstein-journals.org Another example is the synthesis of A-ring fused steroidal pyrazines from progesterone, which proceeds through key α-ketoenol intermediates. mdpi.com
The D-ring is a common site for the fusion of heterocycles. nih.gov For example, starting from dehydroepiandrosterone, steroid analogues with D-ring fused heterocycles such as pyridine, imidazo[2,1-b]thiazoles, or substituted thiazole (B1198619) imines have been synthesized. nih.gov The synthesis of steroids annulated at the 16, 17-positions of the D-ring with five- and six-membered heterocycles has also been extensively reviewed. researchgate.net
The rationale behind creating these hybrid molecules is that the introduction of a heterocyclic system can lead to compounds with enhanced or entirely new biological profiles compared to the parent steroid. themedicon.comresearchgate.net
Alterations to the Canonical Tetracyclic Framework: Cleaved, Contracted, and Expanded Rings
Modifications to the fundamental four-ring structure of steroids, including the cleavage, contraction, or expansion of rings, give rise to structurally diverse classes of compounds with unique biological properties. wikipedia.orgbenthamdirect.com
Cleaved Rings (Secosteroids):
Secosteroids are a class of steroidal compounds where one of the rings of the parent steroid has been broken. wikipedia.orgwikipedia.org The name is derived from the Latin word "seco," meaning "to cut." wikipedia.org This cleavage can occur biosynthetically or be achieved through chemical synthesis. wikipedia.org The resulting increased flexibility of the molecule can lead to novel biological activities. benthamdirect.com
The classification of secosteroids is based on the carbon atoms where the ring scission has occurred. wikipedia.orgwikipedia.org For example, 9,10-secosteroids result from the cleavage of the C9-C10 bond in the B-ring. wikipedia.orgwikipedia.org The most well-known example of a 9,10-secosteroid is cholecalciferol (Vitamin D3). wikipedia.orgwikipedia.org Other classes include 5,6-secosteroids and 13,14-secosteroids. wikipedia.orgbsmu.by The synthesis of 13,14-seco-steroids has been achieved through methods like the Grob fragmentation of 14β-hydroxy-17α-tosylates. bsmu.by The degradation of 9,10-seco steroids by microorganisms involves the cleavage of Ring A. nih.govnih.gov
Contracted (Norsteroids) and Expanded (Homosteroids) Rings:
Norsteroids are steroid analogues where one or more carbon atoms have been removed from the parent skeleton. wikipedia.org This can involve the contraction of a ring. For example, C-nor-D-homo-steroids feature a contracted C-ring and an expanded D-ring. arkat-usa.orgthieme-connect.com The steroidal alkaloid cyclopamine (B1684311) is a notable example of a C-nor-D-homo-steroid. wikipedia.orgthieme-connect.com
Homosteroids are steroid analogues where one or more carbon atoms have been added to the parent skeleton, resulting in an expanded ring. wikipedia.org A common modification is the expansion of the five-membered D-ring into a six-membered ring, creating D-homosteroids. arkat-usa.org The synthesis of D-homosteroids can be achieved through rearrangements like the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids or through ring-opening and subsequent cyclization reactions. arkat-usa.org An efficient method for the regiospecific preparation of D-homo-steroid derivatives involves the condensation of steroidal ketones with ethyl diazo(lithio)acetate, followed by treatment with dirhodium(II) tetraacetate to yield β-ketoesters, which can then be decarboxylated. nih.gov
These alterations to the steroid framework highlight the structural plasticity of this class of molecules and the potential to generate diverse structures from a common template.
Synthesis of Steroid Analogues with Unnatural Configurations and Conformations
The synthesis of steroid analogues with unnatural stereochemistry has been a significant area of research, providing valuable tools for studying structure-activity relationships. journals.co.za These "unnatural" steroids can possess configurations that differ from their naturally occurring counterparts at one or more chiral centers. journals.co.zacdnsciencepub.com
A key class of these analogues is the enantiomeric steroids (ent-steroids), which are the mirror images of the naturally occurring (nat-) steroids. acs.orgacs.org The total synthesis of steroids has made it possible to access these unnatural enantiomers. acs.orgacs.org For example, the total synthesis of ent-cholesterol has been achieved. figshare.comacs.org While nat-steroids are typically dextrorotatory, ent-steroids often exhibit levorotatory properties. acs.org The nomenclature for these compounds uses the prefix "ent-" to denote the enantiomer of the natural steroid. acs.org For instance, the enantiomer of testosterone (B1683101) is named ent-testosterone. acs.org
The synthesis of ent-steroids can be complex. One reported method for ent-17β-estradiol does not proceed through the aromatization of a 19-norsteroid intermediate. nih.gov More recent advances have established enantiospecific routes to access novel steroids with greater ease and flexibility. researchgate.netnih.govdartmouth.edu These methods can produce steroidal structures of either enantiomer with high efficiency, often starting from simple, abundant materials. dartmouth.edu
Besides complete enantiomers, steroid analogues with altered configurations at specific carbon atoms, such as C-5, C-9, and C-10, have been synthesized. journals.co.za The 9β,10α-steroids, often referred to as "retrosteroids," are a well-known family of such analogues. journals.co.za For example, retroprogesterone (B1680555) (9β,10α-progesterone) exhibits significant gestagenic activity. journals.co.za The synthesis of structurally modified steroids based on a 9-methyl-19-nor-9β,10α-skeleton has also been reported. journals.co.za
The conformational profile of these unnatural analogues is often profoundly different from the all-trans-transoid system of most natural hormones. journals.co.za X-ray crystallography and force-field calculations are crucial tools for analyzing the conformations of these modified steroids, such as in the case of 4,4,14α-trimethyl-19(10→9β)abeo-5β,10α-pregnane derivatives. rsc.org
Molecular Interactions and Structure Activity Relationships Sar of Steroid Ring Systems
Allosteric Regulation by Steroid Ring Systems in Protein Complexes
Steroid ring systems are well-known for their ability to act as ligands for nuclear receptors, where they typically bind to an orthosteric site to regulate gene transcription. However, steroid molecules and their core ring structures can also exert allosteric control over protein function. Allosteric regulation involves the binding of a ligand to a site distinct from the protein's active or primary binding site, inducing a conformational change that modulates the protein's activity.
Steroid ring systems can act as allosteric modulators in several ways:
Binding to Secondary Sites: Steroid molecules can bind to allosteric sites on proteins that are not their primary receptors. This binding can alter the protein's conformation, affecting its affinity for its natural substrate, its catalytic activity, or its interaction with other proteins. For instance, certain steroids have been shown to allosterically modulate the activity of ion channels or enzymes by binding to sites distinct from their known receptor-binding pockets.
Modulating Protein-Protein Interactions: The steroid nucleus, with its specific three-dimensional shape and distribution of hydrophobic and polar regions, can mediate or disrupt protein-protein interactions. By binding to an interface between two proteins or to a site that influences the protein's interaction surface, a steroid can allosterically affect the complex's stability or function.
Allosteric Effects on Receptor Conformation: Even when binding to a primary receptor site, steroids can induce conformational changes that propagate to other parts of the protein, influencing its interactions with co-activators, co-repressors, or other cellular machinery. This can be considered a form of allosteric modulation originating from the primary binding event.
Research has identified specific regions on proteins that can accommodate the steroid ring structure, distinct from canonical ligand-binding domains. These allosteric sites often possess different physicochemical properties, allowing for the binding of steroids that may not fit optimally into the orthosteric pocket. The plasticity of the steroid ring system, including its potential for subtle conformational adjustments (e.g., ring flipping), can also contribute to its ability to engage with diverse allosteric sites.
Rational Design Principles for Modulating Steroid-Protein Interactions
Rational design of molecules that modulate steroid-protein interactions leverages a deep understanding of structure-activity relationships (SAR) and structure-based drug design principles. The goal is to create compounds that exhibit enhanced affinity, selectivity, or specific functional modulation (agonist, antagonist, or allosteric modulator) towards a target protein.
Key principles include:
Understanding the Binding Pocket: Detailed structural information of the protein target, often obtained through X-ray crystallography or cryo-EM, is crucial. This reveals the shape, size, and electrostatic potential of the binding site, including both orthosteric and potential allosteric pockets. The steroid ring system's inherent hydrophobicity and the positioning of its functional groups (e.g., hydroxyl, ketone, double bonds) are critical determinants of binding.
Structure-Activity Relationship (SAR) Analysis: Systematic modification of the steroid nucleus and its side chains allows for the mapping of SAR. This involves synthesizing analogs and assessing their binding affinity and functional activity. For example, changes to the A, B, C, or D rings, or modifications at specific positions like C3, C17, or C20, can dramatically alter interaction profiles. Data tables can summarize these findings, correlating structural modifications with changes in binding affinity or functional potency.
| Steroid Core Modification | Position(s) Affected | Impact on Protein Binding/Activity (General) | Key Structural Feature Involved |
| Saturation of B-ring | C4-C5 | Altered planarity, affects receptor fit | Steroid nucleus conformation |
| Hydroxylation | C3, C11, C17, C21 | Increased polarity, hydrogen bonding potential | Polar functional groups |
| Ketone formation | C3, C17, C20 | Altered polarity, potential for H-bonding | Polar functional groups |
| Alkylation/Aromatization | A-ring | Changes in planarity, pi-stacking potential | Aromaticity, steric bulk |
| Side chain modifications | C17, C20 | Modulates affinity, selectivity, metabolism | Steric bulk, lipophilicity |
Pharmacophore Modeling: Identifying the essential chemical features (pharmacophore) of a steroid that are critical for binding and activity allows for the design of novel scaffolds or the modification of existing ones to optimize interactions. This includes the spatial arrangement of hydrophobic regions and hydrogen bond donors/acceptors.
Targeting Allosteric Sites: If an allosteric site is identified, design efforts can focus on creating molecules that specifically bind to this site. This often requires different structural motifs or chemical properties compared to orthosteric ligands, potentially leading to more nuanced modulation of protein function.
Computational Approaches: Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are powerful tools used to predict binding modes, affinities, and the effects of modifications, thereby guiding experimental design and accelerating the discovery process.
By applying these principles, researchers can systematically engineer steroid-based compounds or novel molecules that interact with steroid-binding proteins in a desired manner, opening avenues for therapeutic development and biological research.
Advanced Analytical and Computational Methodologies for Steroid Ring Systems
Spectroscopic Characterization Techniques for Steroid Ring System Analysis
Spectroscopic methods provide indispensable tools for identifying and characterizing steroid molecules. By analyzing how these compounds interact with electromagnetic radiation, researchers can deduce detailed structural and conformational information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of steroids, enabling the determination of molecular connectivity, stereochemistry, and solution-state conformations britannica.comrsc.orgnih.govnih.govacs.org. While one-dimensional (1D) ¹H NMR spectra are informative, the inherent complexity and overlap of signals in steroid molecules often present challenges nih.govmdpi.com. To overcome this, advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are routinely employed rsc.orgmdpi.compitt.edupsu.edu. These techniques provide crucial correlations between coupled nuclei, aiding in the assignment of chemical shifts and the elucidation of proton-proton coupling constants (J-couplings), which are relatively invariant and diagnostic for steroid structures nih.govmdpi.com. NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining through-space proximity between protons, offering critical insights into the three-dimensional conformations of steroid molecules in solution rsc.orgnih.gov.
Table 1: Examples of ¹H NMR Chemical Shifts and J-Coupling Constants in Steroids
| Steroid Example (Proton) | Chemical Shift (ppm) | Coupling Constant (Hz) | Significance |
| Androstanolone (H-3α) | ~1.3-1.8 | ~12-13 (axial-axial) | Axial proton, strongly coupled to adjacent axial protons. |
| Epiandrosterone (H-3β) | ~3.5-3.8 | ~4-5 (axial-equatorial) | Equatorial proton, coupled to axial and equatorial protons. |
| Testosterone (B1683101) (H-19) | ~0.6-0.7 | ~0 (geminal) | Methyl group protons, typically appear as singlets. |
Note: Chemical shifts can vary based on solvent and specific substitution patterns.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Studies
X-ray crystallography stands as the definitive method for determining the absolute configuration and precise solid-state three-dimensional structure of steroid molecules researchgate.netmdpi.comrsc.org. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. By analyzing the diffraction pattern, researchers can map the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles researchgate.netmdpi.com. The determination of absolute configuration, particularly for chiral centers, is often achieved through anomalous dispersion effects, quantified by the Flack parameter. A Flack parameter close to zero with a small uncertainty indicates the correct absolute configuration, while a value close to one suggests the enantiomeric configuration researchgate.netmdpi.com. While X-ray crystallography requires high-quality single crystals, which can be challenging to obtain for some steroids, it provides unparalleled structural detail and can resolve ambiguities present in solution-state NMR studies researchgate.netscielo.org.mx.
Table 2: X-ray Crystallographic Data for Absolute Configuration Determination
| Compound | Absolute Configuration Determined | Flack Parameter (x) | Uncertainty (u) | Reference |
| Pentolame | 17S | Not explicitly stated | Not explicitly stated | scielo.org.mx |
| Anordrin (α-epimer) | 2R, 5S, 8R, 9S, 10S, 13S, 14S, 17R | Not explicitly stated | Not explicitly stated | nih.gov |
| Anordrin (β-epimer) | 2S, 5S, 8R, 9S, 10S, 13S, 14S, 17R | Not explicitly stated | Not explicitly stated | nih.gov |
Vibrational Spectroscopy (Infrared, Vibrational Circular Dichroism) for Conformational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within steroid molecules based on their characteristic absorption frequencies libretexts.orgmasterorganicchemistry.comechemi.compressbooks.pub. Key functional groups like carbonyl (C=O) and hydroxyl (O-H) exhibit distinct stretching vibrations in specific regions of the IR spectrum. For instance, carbonyl stretching typically appears as a strong band between 1650–1750 cm⁻¹, with shifts indicating conjugation or strain libretexts.orgpressbooks.pubcdnsciencepub.com. Hydroxyl groups show broad absorption bands in the 3200–3600 cm⁻¹ region, influenced by hydrogen bonding masterorganicchemistry.compressbooks.pub.
Vibrational Circular Dichroism (VCD) spectroscopy, a more advanced technique, provides stereochemical information, particularly for molecules in solution, complementing X-ray crystallography researchgate.netmdpi.comresearcher.lifenih.govacs.orgnih.gov. By measuring the differential absorption of left and right circularly polarized infrared light, VCD spectra can reveal details about the conformational landscape and absolute configuration of steroids researchgate.netmdpi.comresearcher.life. Theoretical calculations of VCD spectra, often performed using quantum mechanical methods, are crucial for interpreting experimental VCD data and assigning conformations and absolute configurations researchgate.netmdpi.com.
Table 3: Characteristic IR Absorption Frequencies for Common Steroid Functional Groups
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity | Notes |
| Carbonyl (C=O) | Stretching | 1650 – 1750 | Strong | Position varies with conjugation (lower end) and strain (higher end). |
| Hydroxyl (O-H) | Stretching | 3200 – 3600 | Broad | Alcohol O-H; hydrogen bonding influences peak shape and position. |
| Alkene (C=C) | Stretching | 1620 – 1680 | Weak | |
| Alkane (C-H) | Stretching | 2850 – 2950 | Medium |
Advanced Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification
Advanced Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is indispensable for analyzing complex steroid mixtures and identifying metabolites mdpi.comacs.orgmdpi.comnih.govnih.govnih.govmdpi.com. GC-MS is a well-established method for urinary steroid profiling, often requiring derivatization to enhance volatility and thermal stability mdpi.comnih.govnih.gov. LC-MS/MS, on the other hand, offers high sensitivity, specificity, and minimal sample preparation, making it ideal for analyzing steroids in biological fluids like serum mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) and the analysis of fragmentation patterns are critical for distinguishing structurally similar steroid isomers and identifying metabolites acs.orgnih.govnih.govbirmingham.ac.ukdiva-portal.org. Novel approaches, such as silver adduct formation followed by fragmentation, can generate regioisomer-specific product ions, aiding in precise annotation acs.orgnih.govdiva-portal.org.
Table 4: Key Fragment Ions (m/z) in Steroid Mass Spectrometry
| Steroid Class/Example | Fragmentation Type | Observed m/z | Potential Fragment Origin | Reference |
| General Steroids | EI-MS | ~97, ~109, ~123 | Ring fragmentations | acs.orgnih.gov |
| 20α-dihydroprogesterone | CID of [M+Ag]⁺ | 377.0865 | Loss of d-ring/e-side chain | acs.org |
| Pregnenolone (B344588) | CID of [M+Ag]⁺ | 355.1095 | Ring fragmentation | acs.org |
Note: Fragmentation patterns are highly dependent on the specific steroid structure and ionization/fragmentation method used.
Computational Chemistry and Molecular Modeling of Steroid Ring Systems
Computational chemistry provides powerful theoretical frameworks to complement experimental spectroscopic data, enabling deeper understanding of electronic structure, reactivity, and conformational dynamics.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are extensively used to model the electronic structure, predict molecular properties, and investigate the reactivity of steroid systems researchgate.netmdpi.comresearchgate.net. These methods allow for the calculation of electron distribution, molecular orbitals (e.g., HOMO/LUMO energies), and the relative energies of different conformers. By simulating vibrational spectra (IR and VCD) using QM methods, researchers can directly compare theoretical predictions with experimental data, thereby confirming proposed conformations and absolute configurations researchgate.netmdpi.comresearchgate.net. QM calculations are also instrumental in understanding reaction mechanisms, transition states, and the energy landscape of steroid transformations, providing insights into their chemical behavior and biological interactions researchgate.netmdpi.com.
Table 5: Example QM Calculations for Steroid Properties
| Steroid Example | Computational Method | Property Calculated | Value/Observation | Significance |
| Estradiol | B3LYP/6-31G** | IR Spectrum | Good agreement with experimental data (scaled) | Confirms vibrational modes and aids in spectral assignment. |
| Steroid Hormone | B3LYP-D3BJ/def2-TZVPD | Conformer Energies | Relative energies calculated for various conformers | Identifies most stable conformations and their populations in solution. |
| Steroid Hormone | DFT | Electronic Density | Distribution of electron density on atoms | Predicts sites of electrophilic/nucleophilic attack, aiding reactivity profiling. |
Note: Specific values are highly dependent on the chosen method, basis set, and the specific steroid molecule.
The integration of these advanced analytical and computational methodologies provides a comprehensive understanding of steroid ring systems, crucial for fields ranging from endocrinology and pharmacology to biochemistry and materials science.
Emerging Research Directions and Future Prospects for Steroid Ring Chemistry
Development of Innovative Synthetic Routes to Architecturally Novel Steroid Derivatives
The synthesis of steroids has historically been a formidable challenge in organic chemistry, often requiring lengthy and complex procedures. researchgate.net However, recent advances in synthetic methodology are paving the way for the creation of structurally diverse and architecturally novel steroid derivatives with unprecedented efficiency.
A key area of innovation is the development of chemoenzymatic synthesis , which combines the precision of biocatalysis with the versatility of chemical reactions. researchgate.netnih.gov This strategy allows for highly regio- and stereoselective modifications of the steroid core that are difficult to achieve through traditional chemical methods alone. nih.govmdpi.com For instance, a modular chemoenzymatic approach has been developed to access a variety of C14-functionalized steroids. biorxiv.org This method utilizes a novel C14α-hydroxylase from Cochliobolus lunatus to introduce a hydroxyl group with high regioselectivity, which can then be chemically transformed into other functional groups like epoxides, fluorine, chlorine, and azide. biorxiv.org This powerful strategy has enabled the concise semisynthesis of complex cardenolides like periplogenin (B192074) and (+)-digitoxigenin. researchgate.netbiorxiv.org
Total synthesis of steroids with unusual ring structures or substitution patterns continues to be a fertile ground for discovering new synthetic strategies. mdpi.comengineering.org.cn These efforts not only provide access to rare or novel natural products but also drive the development of new chemical reactions and principles for controlling chemoselectivity. researchgate.net For example, the synthesis of furanosteroids like (–)-viridin and (–)-viridiol has been achieved using an enantioselective intramolecular Heck reaction. mdpi.com Another innovative approach involves a Pd-catalyzed route to isospongian diterpenoids that possess a marginatafuran (B1257815) skeleton, reminiscent of furanyl analogues of steroids. mdpi.com
The emergence of new catalytic methods is also transforming steroid synthesis. Transition metal catalysis, Lewis acid catalysis, and organocatalysis have all been instrumental in developing more efficient and selective reactions for constructing the complex polycyclic steroid framework. These catalytic advancements are enabling chemists to overcome long-standing challenges in steroid synthesis and to design more streamlined and sustainable synthetic routes.
Engineering of Microbial Cell Factories for Sustainable Steroid Production and Biotransformation
The pharmaceutical industry's reliance on often inefficient and environmentally taxing chemical syntheses for steroid production has spurred the development of sustainable biotechnological alternatives. mdpi.comresearchgate.net Microbial cell factories, particularly engineered strains of bacteria and yeast, are emerging as powerful platforms for the production and modification of steroids. mdpi.comresearchgate.netnih.gov
Mycolicibacterium species , known for their natural ability to degrade sterols, have been extensively engineered for the biotransformation of phytosterols (B1254722) into key steroid drug intermediates like androsta-4-ene-3,17-dione (AD), androsta-1,4-diene-3,17-dione (B159171) (ADD), and 9α-hydroxy-4-androstene-3,17-dione (9-OHAD). mdpi.commdpi.comresearchgate.net By disrupting specific genes in the sterol degradation pathway, these microorganisms can be programmed to accumulate desired steroid synthons. mdpi.comresearchgate.net For example, engineered Mycolicibacterium neoaurum has been used to convert androst-4-ene-3,17-dione (AD) to 5α-androsta-3,17-dione (5α-AD) with a 28% increase in yield achieved by enhancing the NADPH/NADP+ ratio. mdpi.com In another study, knockout of the chsH2 gene and overexpression of other key enzymes in M. neoaurum led to the production of the C22 steroid precursor 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) with a titer of 0.78 g/L. asm.org
Saccharomyces cerevisiae (baker's yeast) is another attractive host for steroid production due to its well-characterized genetics and its native mevalonate (B85504) (MVA) pathway, which produces precursors for sterol biosynthesis. nih.govoup.comresearchgate.netnih.gov Metabolic engineering strategies in yeast focus on redirecting carbon flux from the native ergosterol (B1671047) pathway towards the synthesis of non-native steroids. researchgate.netd-nb.info This often involves overexpressing key enzymes, down-regulating competing pathways, and optimizing cofactor balance. d-nb.inforesearchgate.net For instance, engineered S. cerevisiae has been used to produce hydrocortisone (B1673445) at a titer of approximately 11.5 mg/L. nih.gov In another example, the production of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to vitamin D3, reached 1.07 g/L in fed-batch fermentation of an engineered yeast strain. d-nb.info
The ultimate goal is the de novo biosynthesis of steroids from simple carbon sources, which would eliminate the reliance on plant-derived sterols as starting materials. mdpi.com While challenges remain in achieving high titers and yields, the continuous development of synthetic biology tools and a deeper understanding of microbial metabolism are paving the way for cost-effective and environmentally friendly steroid manufacturing. researchgate.netnih.gov
Advanced Approaches in Modulating Steroid-Mediated Biological Pathways
Steroid hormones exert their profound physiological effects primarily by binding to and activating intracellular steroid hormone receptors, which are ligand-dependent transcription factors. nih.gov The development of novel molecules that can precisely modulate these signaling pathways is a major focus of therapeutic research.
A key strategy is the development of Selective Steroid Receptor Modulators (SSRMs) , which exhibit tissue-specific agonist or antagonist activity. researchgate.netdovepress.com This approach aims to elicit desired therapeutic effects in certain tissues while avoiding adverse effects in others. researchgate.net For example, Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) and raloxifene (B1678788) are used in breast cancer treatment and osteoporosis prevention, respectively. dovepress.comnih.gov Newer generation SERMs, such as lasofoxifene, bazedoxifene, and ospemifene, are being investigated for improved efficacy and safety profiles in treating osteoporosis and other menopausal symptoms. nih.govscielo.br Similarly, the development of Selective Androgen Receptor Modulators (SARMs) and Selective Progesterone (B1679170) Receptor Modulators (SPRMs) is an active area of research for various therapeutic applications. nih.govresearchgate.net
Beyond the orthosteric ligand-binding site, researchers are exploring allosteric modulation as a novel approach to control steroid receptor function. researchgate.netcsic.esresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that can fine-tune the receptor's activity. acs.org For example, the steroid hormone pregnenolone (B344588) has been identified as a negative allosteric modulator of the CB1 cannabinoid receptor. csic.es Steroids such as corticosterone (B1669441) and progesterone have also been shown to act as allosteric modulators of muscarinic receptors. researchgate.net This strategy offers the potential for greater specificity and the ability to modulate receptor function in ways not achievable with traditional agonists or antagonists. oup.com
Another emerging frontier is the targeting of protein-protein interactions (PPIs) that are crucial for steroid receptor function. metwarebio.comfrontiersin.org Steroid receptors interact with a host of co-regulatory proteins that are essential for their transcriptional activity. nih.gov Developing small molecules or peptidomimetics that can disrupt these interactions offers a promising therapeutic strategy. rsc.orgaacrjournals.org For instance, hydrocarbon-stapled peptides have been designed to mimic the BH3 domain of the BID protein to disrupt its interaction with the anti-apoptotic protein Bcl-2, a key interaction in apoptosis regulation. nih.gov While challenging, targeting PPIs provides an alternative non-enzymatic route to modulate the functional activities of protein complexes involved in steroid signaling. frontiersin.orgaacrjournals.org
Interdisciplinary Research at the Nexus of Synthetic Organic Chemistry, Structural Biology, and Computational Sciences
The complexity of steroid synthesis and their intricate biological mechanisms necessitates a highly interdisciplinary research approach. The convergence of synthetic organic chemistry, structural biology, and computational sciences is accelerating the discovery and development of novel steroid-based therapeutics. nih.govsysbio.se
Structural biology , particularly through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provides atomic-level insights into how steroids and their modulators interact with their protein targets. mdpi.comcreative-diagnostics.comfrontiersin.org Cryo-EM is revolutionizing the study of large protein complexes and membrane proteins, which are often challenging to crystallize. creative-diagnostics.comfrontiersin.org The integration of cryo-EM with computational modeling allows for a more dynamic understanding of protein conformational changes upon ligand binding. mdpi.commsu.edu This detailed structural information is invaluable for the rational design of more potent and selective drugs. creative-diagnostics.combiorxiv.org
Computational sciences play an increasingly vital role in modern steroid research. nih.govfrontiersin.orgtandfonline.com Computer-aided drug design (CADD) employs a range of techniques, from molecular docking and molecular dynamics simulations to quantitative structure-activity relationship (QSAR) modeling, to predict the binding affinity and biological activity of novel compounds. nih.govfrontiersin.org These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. tandfonline.com Computational tools are also being developed to predict the metabolic fate of steroids, helping to identify potential metabolic liabilities early in the drug development pipeline. mdpi.com For example, a mechanism-based model has been developed to predict the sites of metabolism of steroids by the important drug-metabolizing enzyme cytochrome P450 3A4 with high accuracy. mdpi.com
The synergy between these disciplines creates a powerful feedback loop. Synthetic chemistry provides the novel molecules for biological and structural investigation. sysbio.se Structural biology reveals the molecular basis of their action, which in turn guides the design of improved compounds by computational and synthetic chemists. frontiersin.org This integrated approach, which combines the power of chemical synthesis, the precision of structural analysis, and the predictive capabilities of computational modeling, is essential for tackling the complex challenges in steroid research and for developing the next generation of steroid-based medicines.
Compound and Data Tables
Table 1: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
| Androsta-1,4-diene-3,17-dione | ADD |
| Androsta-4-ene-3,17-dione | AD |
| 5α-Androsta-3,17-dione | 5α-AD |
| Corticosterone | |
| 7-Dehydrocholesterol | 7-DHC |
| (+)-Digitoxigenin | |
| Hydrocortisone | |
| 9α-Hydroxy-4-androstene-3,17-dione | 9-OHAD |
| 9-Hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester | 9-OH-PDCE |
| Lasofoxifene | |
| Ospemifene | |
| Periplogenin | |
| Pregnenolone | |
| Progesterone | |
| Raloxifene | |
| Tamoxifen | |
| (–)-Viridin | |
| (–)-Viridiol | |
| Bazedoxifene |
Table 2: Examples of Engineered Microbial Strains for Steroid Production
| Microorganism | Engineering Strategy | Product | Titer/Yield | Reference |
| Mycolicibacterium neoaurum | Enhance NADPH/NADP+ ratio | 5α-Androsta-3,17-dione | 28% increase in yield | mdpi.com |
| Mycolicibacterium neoaurum | Knockout of chsH2, overexpression of hsd4A, chsE1, chsE2 | 9-OH-PDCE | 0.78 g/L | asm.org |
| Saccharomyces cerevisiae | Heterologous expression of mammalian genes | Hydrocortisone | ~11.5 mg/L | nih.gov |
| Saccharomyces cerevisiae | Fed-batch fermentation | 7-Dehydrocholesterol | 1.07 g/L | d-nb.info |
| Saccharomyces cerevisiae | Overexpression of ADH2, ALD6, ACS, ACL; introduction of NOX, AOX1 | 7-Dehydrocholesterol | 44.49 ± 9.63 mg/L | d-nb.info |
| Yarrowia lipolytica | Disruption of ERG5, introduction of DHCR7 | Brassicasterol | 453 mg/L & 942 mg/L | mdpi.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
